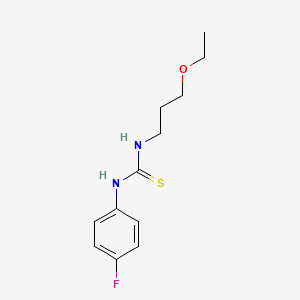![molecular formula C17H18ClFN2O B4843596 N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor and is used in the study of cystic fibrosis.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea binds to the CFTR protein and inhibits its function, leading to a decrease in chloride ion transport across cell membranes. This results in the thickening of mucus in the respiratory and digestive systems, a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea are primarily related to its inhibition of CFTR function. This leads to a decrease in chloride ion transport, which in turn affects the composition and viscosity of mucus in the respiratory and digestive systems. The thickening of mucus can lead to a range of symptoms such as coughing, wheezing, and difficulty breathing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a potent and selective inhibitor of CFTR function, making it a valuable tool for studying the role of CFTR in cystic fibrosis. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and exposure time to ensure that the results obtained are reliable and reproducible.
Direcciones Futuras
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea. One area of interest is the development of more selective and less toxic CFTR inhibitors that can be used in the treatment of cystic fibrosis. Another area of research is the study of the effects of CFTR inhibition on other physiological processes, such as ion transport in other tissues and organs. Finally, the development of new methods for the synthesis and purification of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea may lead to more efficient and cost-effective production of this compound for use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is primarily used in the study of cystic fibrosis. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-10-4-5-13(8-11(10)2)12(3)20-17(22)21-16-7-6-14(18)9-15(16)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASKPZSCYYFLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4843534.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B4843543.png)
![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)

![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![4-(4-chlorobenzyl)-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4843572.png)


![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4843604.png)
![N-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4843612.png)